

Application of PF-CBP1 Hydrochloride in High-Throughput Screening

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Compound of Interest

Compound Name: PF-CBP1 hydrochloride

Cat. No.: B1574219

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Executive Summary: The Precision Tool for Epigenetic Screening

In the landscape of epigenetic drug discovery, **PF-CBP1 hydrochloride** stands as the definitive chemical probe for targeting the bromodomains of CREB-binding protein (CBP/CREBBP) and p300 (EP300). Unlike first-generation pan-bromodomain inhibitors (e.g., JQ1) that primarily target the BET family (BRD4), PF-CBP1 exhibits >100-fold selectivity for CBP/p300 over BET proteins.

This application note details the integration of PF-CBP1 into High-Throughput Screening (HTS) workflows. It serves two critical functions:

- **Assay Validation:** Acting as the industry-standard positive control to establish Z' factors in TR-FRET and AlphaLISA assays.
- **Mechanism Deconvolution:** Distinguishing on-target CBP phenotypes from off-target BET effects in phenotypic screens.

Scientific Foundation & Mechanism of Action

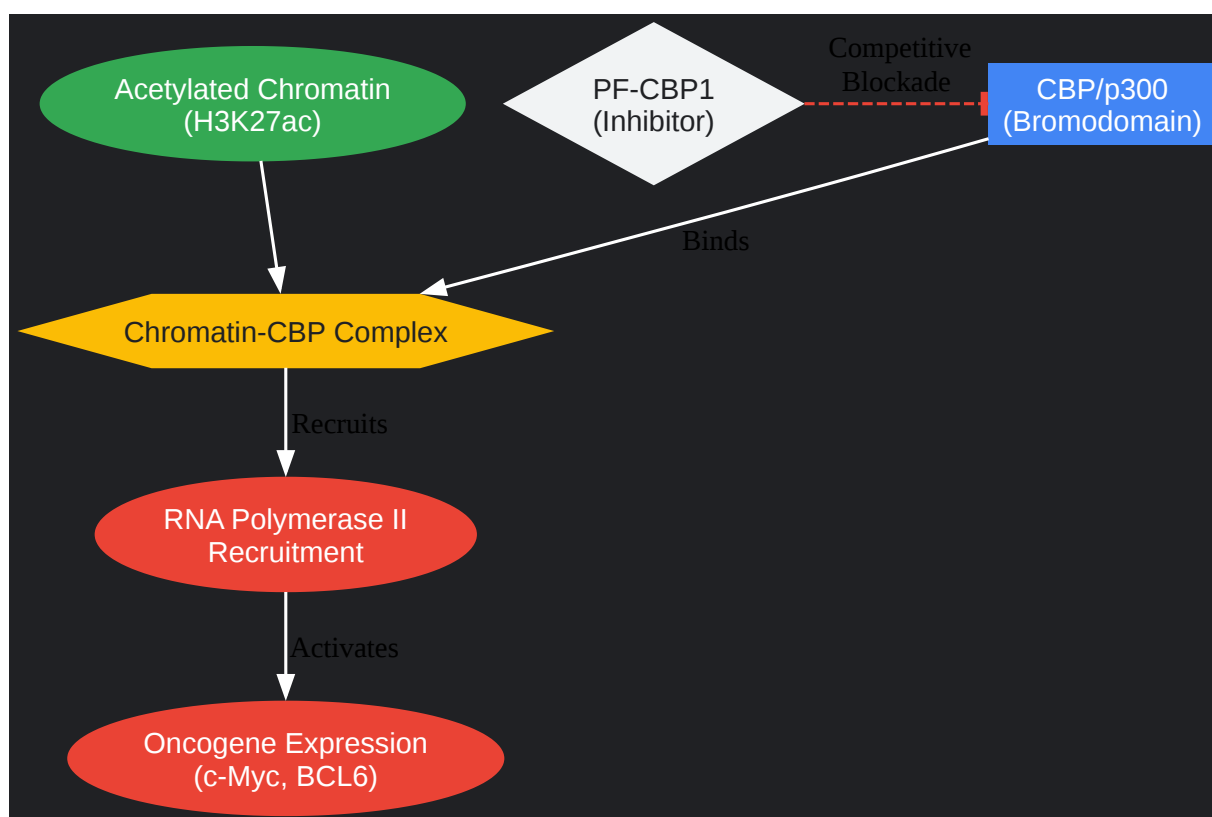
The Biological Imperative

CBP and p300 are paralogous transcriptional co-activators that regulate gene expression via two distinct domains: the Histone Acetyltransferase (HAT) domain and the Bromodomain (BRD).[1] While the HAT domain "writes" acetyl marks, the BRD "reads" acetylated lysine (Kac) residues on histones (e.g., H3K27ac) and non-histone transcription factors.

PF-CBP1 functions by competitively occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain.[2] This displacement prevents the recruitment of the transcriptional machinery to chromatin, effectively silencing oncogenes such as MYC, BCL6, and IRF4.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic interruption caused by PF-CBP1 in the context of oncogenic transcription.



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Figure 1: PF-CBP1 competitively inhibits the CBP Bromodomain, preventing chromatin recognition and downstream oncogenic transcription.

HTS Assay Design: TR-FRET Competition Assay

The gold standard for screening CBP inhibitors is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous assay relies on the proximity between a donor fluorophore (Europium-labeled CBP) and an acceptor (APC-labeled acetylated peptide).

Experimental Logic[3]

- Signal High: CBP-Eu binds to the Biotin-Peptide-APC complex. Energy transfer occurs (FRET).[3]
- Signal Low (Inhibition): PF-CBP1 displaces the peptide. The complex dissociates.[4] FRET signal is lost.

Protocol: 384-Well TR-FRET Workflow

Reagents Required:

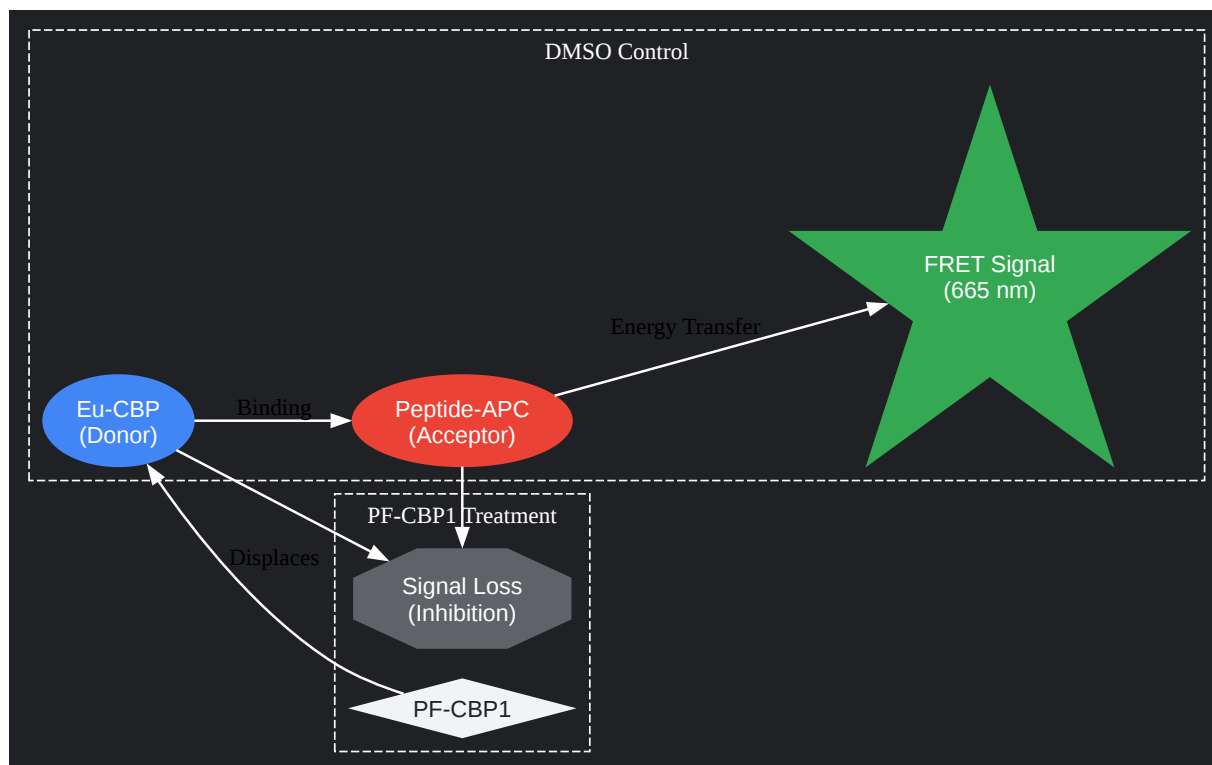
- Protein: Recombinant GST-tagged CBP Bromodomain (Human, aa 1081-1197).
- Ligand: Biotinylated histone peptide (e.g., H4K5ac/K8ac/K12ac/K16ac).
- Detection: Anti-GST Europium Cryptate (Donor) + Streptavidin-XL665 or APC (Acceptor).
- Control Compound: **PF-CBP1 Hydrochloride** (10 mM DMSO stock).

Step-by-Step Methodology:

- Compound Preparation (Acoustic Dispensing):
 - Dispense 20 nL of test compounds into a white, low-volume 384-well plate.
 - Positive Control: Dispense PF-CBP1 to achieve a final concentration of 10 μ M (High Control, 100% Inhibition).

- Negative Control: Dispense DMSO only (Low Control, 0% Inhibition).
- Protein Dispense:
 - Dilute GST-CBP protein in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT).
 - Add 5 μ L of GST-CBP (Final conc: 5–10 nM) to all wells.
 - Note: Pre-incubation of compound and protein for 15 mins is recommended to allow equilibrium binding.
- Peptide/Detection Mix Dispense:
 - Prepare a mix of Biotin-Peptide and Detection Reagents (Eu-Anti-GST + SA-APC).
 - Add 5 μ L of the mix to all wells.
 - Final Concentrations: Peptide (~50 nM), Eu-Ab (1 nM), SA-APC (10 nM).
- Incubation:
 - Seal plate and incubate for 60 minutes at Room Temperature (protected from light).
- Readout:
 - Measure fluorescence on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).
 - Excitation: 337 nm (Laser) or 320 nm (Flash lamp).
 - Emission 1 (Donor): 620 nm.
 - Emission 2 (Acceptor): 665 nm.

TR-FRET Mechanism Visualization



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Figure 2: TR-FRET Assay Principle. PF-CBP1 disrupts the Donor-Acceptor proximity, resulting in signal loss.

Data Analysis & Quality Control

Calculating Inhibition

Data should be ratiometric ($\text{Emission } 665\text{nm} / \text{Emission } 620\text{nm} * 10,000$) to correct for well-to-well quenching or volume errors.

Equation:

- Max Ratio: DMSO wells (Protein + Peptide).
- Min Ratio: PF-CBP1 wells (or no protein blanks).

Acceptance Criteria

For a robust HTS campaign, the assay must meet the following statistical parameters using PF-CBP1 as the reference:

Parameter	Target Value	Description
Z' Factor	> 0.5	Measures separation between DMSO and PF-CBP1 controls.
S/B Ratio	> 3.0	Signal-to-Background window.
PF-CBP1 IC50	100–200 nM	Expected potency against CBP Bromodomain.

Technical Specifications & Handling

- Chemical Name: **PF-CBP1 hydrochloride**^{[2][5]}
- Molecular Weight: 525.08 g/mol ^[5]
- Solubility:
 - DMSO: Soluble up to 100 mg/mL (warm to 37°C if necessary).
 - Water:^[5] Insoluble.^[5]
- Stability: Stock solutions (10 mM in DMSO) are stable for 6 months at -80°C. Avoid repeated freeze/thaw cycles; aliquot into single-use vials.
- Selectivity Profile:
 - CBP IC50: ~125 nM^{[5][6][7][8][9]}

- p300 IC50: ~363 nM[5][6][7][8][9]
- BRD4 (BD1) IC50: >10,000 nM (Highly Selective)

References

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